Peptide Deformylase (PDF) Inhibition: Sub-Nanomolar Affinity and Potency in Antimicrobial Screening
Actinonin distinguishes itself as a superior tool for PDF inhibition studies, exhibiting a sub-nanomolar Ki (0.28 nM) against this primary bacterial target . This level of affinity is not consistently matched by other commonly referenced hydroxamate-based inhibitors, which often have broader, less potent MMP profiles. Further, in head-to-head functional assays for aminopeptidase N (APN) inhibition, Actinonin demonstrates significantly greater potency than both the broad-spectrum inhibitor GM6001 and the clinical aminopeptidase inhibitor Bestatin [1].
| Evidence Dimension | Aminopeptidase N (APN) Functional Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | GM6001 (IC50 = 35 nM); Bestatin (IC50 = 15,000 nM) |
| Quantified Difference | Actinonin is ~1.9-fold more potent than GM6001 and >800-fold more potent than Bestatin. |
| Conditions | Fluorescence polarization-based APN functional assay. |
Why This Matters
This data confirms Actinonin is not a generic MMP/APN inhibitor; it is a high-potency PDF inhibitor with a distinct, superior activity profile in APN functional assays, directly impacting experimental design and data interpretation.
- [1] Wang J, et al. FIG. 3. Potency characterization of aminopeptidase N (APN) inhibitors. In: Potency characterization of aminopeptidase N (APN) inhibitors. PMC2365505. View Source
